![molecular formula C21H24N2O3 B2961805 2-ethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941918-58-7](/img/structure/B2961805.png)
2-ethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
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Description
2-ethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to benzamides have been designed and synthesized with the aim of evaluating their anticancer activities against different cancer cell lines. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Neuroleptic Activity
Benzamides have also been explored for their neuroleptic potential. For instance, YM-09151-2, a novel benzamide, was found to be a potent antagonist of dopamine D2-type receptors in the anterior pituitary gland of rats, suggesting its application in neurology and psychiatry (Meltzer et al., 1983).
Enzyme Inhibitory Activity
Novel benzamide derivatives have been synthesized and evaluated for their enzyme inhibitory activities. For instance, certain piperidine derivatives showed potent anti-acetylcholinesterase activity, suggesting their potential use in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Antimicrobial Activity
Benzamide compounds have demonstrated antimicrobial properties against a range of bacterial and fungal strains. For example, new acylthiourea derivatives of benzamides were found to be active at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi (Limban et al., 2011).
properties
IUPAC Name |
2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-26-19-9-5-4-8-17(19)21(25)22-16-11-12-18(15(2)14-16)23-13-7-6-10-20(23)24/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIKFWKKOKBAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
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